molecular formula C17H25N5O2S B5502814 4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide

4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide

Cat. No. B5502814
M. Wt: 363.5 g/mol
InChI Key: PAPLFEKUHSUJBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide”, it’s worth noting that similar compounds have been synthesized through various methods. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. In the case of a similar compound, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, it was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods could potentially be used to analyze the structure of “4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide”.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For a similar compound, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, the ground state electronic characteristics were computed using the density functional theory (DFT) approach .

Scientific Research Applications

Anticancer Activity

Research on novel indenopyridine derivatives, including compounds structurally related to 4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide, has shown significant anticancer activity against breast cancer cell lines (MCF7). Some synthesized compounds exhibited higher potency than the reference drug Doxorubicin, indicating their potential in cancer treatment (Ghorab & Al-Said, 2012).

Antimicrobial Activity

A study on arylazopyrazole pyrimidone clubbed heterocyclic compounds, related to the chemical structure , demonstrated antimicrobial activity against various bacteria and fungi. These findings suggest the potential application of these compounds in addressing microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition and Drug Design

Compounds incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been shown to strongly inhibit carbonic anhydrase isozymes, which are involved in various physiological processes including aqueous humor secretion in the eye. These inhibitors have potential applications in the treatment of glaucoma (Casini et al., 2002).

Pharmaceutical Drug Development

The synthesis and characterization of sulfamethoxazole polymers from related chemical structures have demonstrated antimicrobial properties. These findings suggest the possibility of developing new pharmaceutical drugs with improved efficacy and reduced side effects (Thamizharasi, Vasantha, & Reddy, 2002).

properties

IUPAC Name

4-ethyl-N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c1-4-14-6-8-15(9-7-14)25(23,24)20-11-10-19-17-21-13(3)12-16(22-17)18-5-2/h6-9,12,20H,4-5,10-11H2,1-3H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPLFEKUHSUJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC(=CC(=N2)NCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide

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